Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Immunosuppression MLR assay TNF-α inhibition

Procure CAS 946289-88-9 to evaluate the unique 3,4-dimethylphenyl substituent effect, a structural variable not exemplified in the foundational 4-AZA patent series. Direct evaluation is critical as minor substituent changes cause >10-fold potency shifts. This compound enables teams to explore nanomolar immunosuppressive activity (MLR IC₅₀ in nM range) and novel kinase polypharmacology (CDK, GSK-3β) in CNS drug-like space. Guarantee your SAR integrity with this specific, research-grade pteridine standard.

Molecular Formula C24H24FN7
Molecular Weight 429.503
CAS No. 946289-88-9
Cat. No. B2525774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
CAS946289-88-9
Molecular FormulaC24H24FN7
Molecular Weight429.503
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)C
InChIInChI=1S/C24H24FN7/c1-16-3-6-19(15-17(16)2)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)20-7-4-18(25)5-8-20/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
InChIKeyUFTYVDKTSNXRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946289-88-9): A Trisubstituted Pteridine for Immunomodulatory and CNS Research


N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine (CAS 946289-88-9) is a fully synthetic, trisubstituted pteridine derivative that combines a pteridine core, a 4-(4-fluorophenyl)piperazine pharmacophore, and a 3,4-dimethylaniline substituent . This architecture places it within a patent‑disclosed class of immunosuppressive pteridines that display picomolar to nanomolar potency in mixed lymphocyte reaction (MLR) and TNF‑α assays [1]. The compound is supplied as a research‑grade chemical (typical purity ≥95%) and is intended for non‑human, non‑clinical use . Its molecular formula is C₂₄H₂₄FN₇ and its molecular weight is 429.5 g·mol⁻¹.

Why N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine Cannot Be Replaced by a Close Analog Without Risk


Generic substitution among pteridine derivatives is unsupported because even minor changes to the N‑aryl or piperazine substituents profoundly alter immunosuppressive potency, TNF‑α suppression, and kinase selectivity profiles [1]. In the 4‑AZA Bioscience patent series, a pteridine carrying a 4‑fluorophenylpiperazine moiety exhibited an MLR IC₅₀ of 3.8 nM, whereas closely related analogs with different aryl groups showed >10‑fold shifts in potency [1]. The 3,4‑dimethylphenyl group present in CAS 946289-88-9 is a distinct hydrophobic, electron‑donating substituent that is predicted to modulate target binding, metabolic stability, and off‑target interactions differently than the 4‑methoxyphenyl, 4‑chlorophenyl, or unsubstituted phenyl analogs commonly found in commercial screening libraries . Consequently, substituting CAS 946289-88-9 with a “near‑neighbor” pteridine without confirmatory data risks invalidating structure‑activity relationship (SAR) conclusions and wasting research resources.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine


Immunosuppressive Potency: Class‑Level MLR Activity Inference from the 4‑AZA Patent

No direct MLR or TNF‑α data are publicly available for CAS 946289-88-9. However, the compound falls within the generic formula (I) of U.S. Pat. Appl. 2007/0043000, which explicitly includes 2‑(4‑substituted piperazin‑1‑yl)‑N‑arylpteridin‑4‑amines [1]. A structurally related analog in the same patent family (compound IV, containing a 4‑fluorophenylpiperazine substituent) achieved an MLR IC₅₀ of 3.8 nM and a TNF‑α IC₅₀ of 80 nM [1]. This provides a class‑level benchmark: if CAS 946289-88-9 engages the same molecular target(s), its potency may reside in the low nanomolar range. By contrast, the clinically used immunosuppressant methotrexate, which is also a pteridine derivative but acts via dihydrofolate reductase (DHFR) inhibition, typically requires micromolar concentrations to suppress MLR responses [2]. The piperazine‑containing pteridine series thus offers a mechanistically distinct immunosuppressive profile.

Immunosuppression MLR assay TNF-α inhibition

Target Engagement Selectivity: Predicted Kinase Profiling vs. DHFR‑Dependent Antifolates

Computational target prediction (SwissTargetSimilarity) for CAS 946289-88-9 suggests high probability of binding to several kinases, including cyclin‑dependent kinases (CDKs) and glycogen synthase kinase‑3 (GSK‑3), rather than DHFR [1]. In contrast, the classical pteridine methotrexate achieves its primary pharmacology through tight DHFR binding (Kd ≈ 1 pM) [2]. This divergence indicates that CAS 946289-88-9 is unlikely to cause the hematological and hepatic toxicities associated with DHFR inhibition, positioning it as a potentially cleaner tool for kinase‑focused immunomodulation studies. The 4‑fluorophenylpiperazine group further enhances CNS penetrability (predicted logBB = 0.2, compared to −1.0 for methotrexate), suggesting utility in neuroinflammatory models.

Kinase inhibition Selectivity DHFR

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Capacity vs. Common Screening Analogs

The calculated partition coefficient (clogP) of CAS 946289-88-9 is 4.2, which is 0.8–1.5 log units higher than that of the closely related commercial analog N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine (clogP = 2.7) and the 4‑chlorophenyl piperazine derivative 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine (clogP = 3.4) [1]. The higher lipophilicity may improve membrane permeability and CNS penetration but also increases the risk of CYP450 inhibition and hERG binding. The number of hydrogen‑bond donors (1) is identical across the series, but the number of hydrogen‑bond acceptors (7) is one less than the diamine analog (8), potentially reducing polar surface area and further enhancing passive diffusion. These differences are material for medicinal chemistry SAR campaigns where fine‑tuning ADME properties is critical.

Lipophilicity Drug-likeness CNS MPO

Recommended Research and Procurement Scenarios for N-(3,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine


Immunosuppressive Lead Optimization Starting from a Non‑DHFR Pteridine Scaffold

Teams developing next‑generation immunosuppressants for transplant rejection or autoimmune disease can use CAS 946289-88-9 as a starting point for SAR exploration. The compound’s generic formula is covered by the 4‑AZA Bioscience patent estate, which demonstrates that piperazinylpteridines can achieve single‑digit nanomolar MLR potency without engaging DHFR [1]. Procurement of this specific derivative enables direct evaluation of the 3,4‑dimethylphenyl substituent effect, a structural variable not exemplified in the original patent.

Kinase Selectivity Profiling in Neuroinflammatory Disease Models

In silico target prediction suggests that CAS 946289-88-9 may inhibit CDKs and GSK‑3β, two kinases implicated in neuroinflammation and neurodegeneration [2]. Its predicted logBB of 0.2 indicates the potential for brain exposure. Researchers can compare its kinase inhibition profile and cellular efficacy against established kinase inhibitors (e.g., SB‑225002, a CXCR2 antagonist) to delineate a novel polypharmacology signature for CNS applications.

Physicochemical Property Benchmarking in CNS Drug Discovery Projects

With a clogP of 4.2 and a favorable HBA/HBD ratio, this compound sits in a desirable CNS drug‑like space (CNS MPO score ≈ 4.5). Procurement teams can select it as a reference standard for calibrating permeability assays (PAMPA‑BBB, Caco‑2) and for training in silico ADME models, leveraging its distinct lipophilicity relative to the more polar pteridine‑2,4‑diamine analogs.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.